molecular formula C9H18ClNO B2804538 (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2445749-97-1

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2804538
CAS No.: 2445749-97-1
M. Wt: 191.7
InChI Key: MWBZTJHOCHLOPV-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with a nucleophile under acidic conditions to form the spirocyclic core. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods that minimize waste and reduce production costs are preferred.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

(3R)-3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBZTJHOCHLOPV-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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